Product packaging for N-(4-fluorophenyl)isonicotinamide(Cat. No.:CAS No. 68279-93-6)

N-(4-fluorophenyl)isonicotinamide

Cat. No.: B2550326
CAS No.: 68279-93-6
M. Wt: 216.215
InChI Key: WSJKQVNKRSGJES-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)isonicotinamide (CAS 68279-93-6) is a high-purity chemical compound with the molecular formula C12H9FN2O and a molecular weight of 216.21 . It is supplied for laboratory research use only. This compound is part of a class of isonicotinamide derivatives that are of significant interest in medicinal chemistry and neuroscience research. Structurally related compounds have been investigated as potential atypical dopamine transporter (DAT) inhibitors, which are being studied for their role in modulating dopamine signaling and their therapeutic potential in psychostimulant use disorders . Furthermore, the isonicotinamide core structure is known to be a key pharmacophore in biochemical research. Studies show that isonicotinamide derivatives can act as nicotinamide antagonists and have been investigated for their ability to suppress Nrf2-ARE activity and influence Sirtuin 1 (SIRT1), which plays a role in cellular stress response and metabolic regulation . Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in various pharmacological and biochemical assays. The product is for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9FN2O B2550326 N-(4-fluorophenyl)isonicotinamide CAS No. 68279-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJKQVNKRSGJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 4 Fluorophenyl Isonicotinamide

Established Synthetic Routes for N-(4-fluorophenyl)isonicotinamide

The formation of this compound is most commonly achieved through standard amide bond formation reactions. These methods are well-documented and provide reliable access to the target compound.

Coupling Reactions Utilizing Isonicotinoyl Chloride and Fluoroaniline Derivatives

The most direct and widely utilized method for synthesizing this compound is the acylation of 4-fluoroaniline (B128567) with an activated derivative of isonicotinic acid, typically isonicotinoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The process involves the reaction of isonicotinoyl chloride, often in its hydrochloride salt form, with 4-fluoroaniline in the presence of a base. The base, such as pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM) or toluene.

Reaction Scheme: Isonicotinoyl Chloride + 4-Fluoroaniline → this compound + HCl

This method is favored for its efficiency and the ready availability of the starting materials. Isonicotinoyl chloride itself is synthesized from isonicotinic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.comprepchem.com The resulting acyl chloride is a highly reactive species, readily undergoing reaction with amines. guidechem.com

Microwave-Assisted Synthesis Approaches for Isonicotinamide (B137802) Derivatives

To enhance reaction rates and improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique. For the synthesis of isonicotinamide derivatives, microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov

This approach has been successfully applied to the synthesis of various N-aryl substituted amides and heterocyclic compounds. nih.govnih.gov In a typical microwave-assisted synthesis of this compound, 4-chloroquinazoline (B184009) and aryl heterocyclic amines can be reacted in a solvent like 2-propanol under microwave irradiation. nih.gov The key advantages of this method include:

Rapid Heating: Microwaves directly and efficiently heat the reaction mixture, leading to a dramatic acceleration of the reaction.

Increased Yields: In many cases, microwave synthesis leads to higher product yields and purity by minimizing the formation of by-products.

Efficiency: The method is simple, efficient, and offers a general route for preparing various related derivatives. nih.gov

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound relies on the efficient preparation of its key precursors: isonicotinoyl chloride and 4-fluoroaniline.

Isonicotinoyl Chloride: This crucial intermediate is prepared from isonicotinic acid (pyridine-4-carboxylic acid). The most common laboratory and industrial method involves refluxing isonicotinic acid with an excess of thionyl chloride. prepchem.comguidechem.com The reaction may be catalyzed by a small amount of dimethylformamide (DMF). After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield isonicotinoyl chloride, which is frequently isolated as its more stable hydrochloride salt. prepchem.comsigmaaldrich.com

4-Fluoroaniline: This aniline (B41778) derivative is a common building block in medicinal chemistry. wikipedia.org It is typically synthesized via the reduction of 4-nitrofluorobenzene. wikipedia.org A standard and high-yielding procedure involves the catalytic hydrogenation of 4-nitrofluorobenzene using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com The reaction is usually performed in a solvent like methanol (B129727) at room temperature. chemicalbook.com Alternative methods using other reducing agents and catalysts have also been developed. chemicalbook.com

Derivatization Strategies for this compound to Explore Structure-Activity Relationships

To investigate how structural changes affect biological activity, derivatives of this compound are synthesized. Modifications are typically made to either the pyridine ring or the fluorophenyl ring.

Modifications at the Pyridine Ring Moiety

Altering the pyridine portion of the molecule can have a significant impact on its physicochemical and biological properties. Common strategies include:

Isomeric Variation: Replacing the isonicotinoyl group (4-pyridyl) with its isomers, the nicotinoyl (3-pyridyl) or picolinoyl (2-pyridyl) moieties, can profoundly influence binding to biological targets. Studies on related N-phenylnicotinamide derivatives have shown that the position of the nitrogen atom in the pyridine ring is critical for activity. nih.govnih.gov For instance, in a series of xanthine (B1682287) oxidase inhibitors, the isonicotinamide derivatives were found to be considerably more effective than the corresponding nicotinamide (B372718) series. nih.gov

Ring Substitution: Introducing substituents onto the pyridine ring allows for fine-tuning of electronic and steric properties. In the development of fungicidal N-(thiophen-2-yl) nicotinamide derivatives, analogs with chloro and bromo substituents on the nicotinamide ring were synthesized. mdpi.com These modifications led to compounds with varying degrees of efficacy.

Scaffold Hopping: In some cases, the entire pyridine-carboxamide core can be replaced with a bioisosteric scaffold that mimics its key interactions. For example, the wikipedia.orgchemicalbook.comtriazolo[3,4-b]benzothiazole scaffold has been successfully used as a nicotinamide mimic to develop potent enzyme inhibitors. acs.org

Substitutions on the Fluorophenyl Ring System

Modifying the fluorophenyl ring is another key strategy to explore structure-activity relationships (SAR). The fluorine atom itself is often a starting point for comparison with other substituents.

Halogen Substitution: The effect of different halogens can be explored by replacing the fluorine with chlorine, bromine, or iodine. These changes alter the size, lipophilicity, and electronic nature of the substituent. In a study on thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, an N-(4-fluorophenyl) analog was compared with an N-(4-bromo-2-(trifluoromethyl)phenyl) derivative, revealing differences in inhibitory activity. nih.gov

Introduction of Electron-Withdrawing/Donating Groups: Adding groups like nitro (-NO₂) or methoxy (B1213986) (-OCH₃) to the phenyl ring can probe the importance of electronic effects for biological activity. nih.gov For example, studies on 2-(4-fluorophenyl)-N-phenylacetamide derivatives showed that compounds with an electron-withdrawing nitro group had a different cytotoxicity profile compared to those with an electron-donating methoxy group. nih.gov

Positional Isomerism: Moving the fluoro substituent to the ortho- or meta-positions (creating 2-fluoro or 3-fluoroaniline (B1664137) precursors) allows for the investigation of how the substituent's position affects the molecule's conformation and binding ability.

These derivatization strategies are fundamental to medicinal chemistry, enabling the systematic optimization of lead compounds to enhance potency and selectivity.

Chemical Transformations of the Amide Linkage

The amide linkage in this compound is a robust functional group, however, it can undergo several chemical transformations under specific reaction conditions. These transformations primarily include hydrolysis and reduction.

Hydrolysis:

The amide bond of this compound can be cleaved through hydrolysis to yield isonicotinic acid and 4-fluoroaniline. This reaction can be carried out under either acidic or basic conditions, typically requiring elevated temperatures to proceed at a reasonable rate. masterorganicchemistry.comlibretexts.org

Acidic Hydrolysis: Treatment with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, followed by heating, will protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond. masterorganicchemistry.com

Basic Hydrolysis: Saponification of the amide can be achieved by heating it with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt of isonicotinic acid and 4-fluoroaniline. libretexts.orgresearchgate.net

The following table outlines the general conditions for the hydrolysis of the amide linkage in this compound.

Transformation Reagents General Conditions Products
Acidic HydrolysisAqueous HCl or H₂SO₄RefluxIsonicotinic acid, 4-fluoroanilinium salt
Basic HydrolysisAqueous NaOH or KOHRefluxSodium or Potassium isonicotinate, 4-fluoroaniline

Reduction:

The amide functionality in this compound can be reduced to the corresponding amine, N-((4-fluorophenyl)methyl)pyridin-4-amine. This transformation requires the use of powerful reducing agents. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction typically involves the initial formation of a complex between the LiAlH₄ and the amide, followed by the reduction of the carbonyl group. organic-chemistry.org Other reducing agents, such as borane-tetrahydrofuran (B86392) complex (B₂H₆-THF), can also be employed for the reduction of amides. nih.gov

The table below summarizes a general method for the reduction of the amide linkage in this compound.

Transformation Reagents Solvent General Conditions Product
Amide ReductionLithium aluminum hydride (LiAlH₄)Anhydrous Tetrahydrofuran (THF)RefluxN-((4-fluorophenyl)methyl)pyridin-4-amine
Amide ReductionBorane-tetrahydrofuran complex (B₂H₆-THF)Tetrahydrofuran (THF)RefluxN-((4-fluorophenyl)methyl)pyridin-4-amine

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Fluorophenyl Isonicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides precise information on the chemical structure, connectivity, and stereochemistry of N-(4-fluorophenyl)isonicotinamide.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the amide proton, as well as the protons of the pyridine (B92270) and the 4-fluorophenyl rings.

The amide proton (N-H) typically appears as a broad singlet in the downfield region, generally between δ 10.0 and 11.0 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.

The protons of the isonicotinamide (B137802) moiety exhibit a characteristic pattern. The two protons ortho to the pyridine nitrogen (H-2' and H-6') are the most deshielded due to the inductive effect of the nitrogen atom, appearing as a doublet around δ 8.7-8.8 ppm. The two protons meta to the nitrogen (H-3' and H-5') are observed further upfield as a doublet around δ 7.8-7.9 ppm.

The 4-fluorophenyl ring displays a symmetrical pattern due to the fluorine substituent. The two protons ortho to the amide linkage (H-2 and H-6) appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet) around δ 7.6-7.7 ppm, showing coupling to both the adjacent protons and the fluorine atom. The protons ortho to the fluorine atom (H-3 and H-5) resonate as a triplet around δ 7.1-7.2 ppm due to coupling with the adjacent protons and the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H10.5s (broad)-
H-2', H-6'8.75d~6.0
H-3', H-5'7.85d~6.0
H-2, H-67.65t~8.0
H-3, H-57.15t~8.5

Note: Predicted values are based on analyses of similar compounds and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound.

The carbonyl carbon (C=O) of the amide group is typically the most deshielded carbon, with its signal appearing in the δ 164-166 ppm region. wisc.edu The carbon atom of the fluorophenyl ring directly bonded to the fluorine atom (C-4) exhibits a large one-bond carbon-fluorine coupling (¹JCF) and resonates around δ 158-162 ppm. The chemical shifts for the carbons of the pyridine ring are also distinct, with the carbons adjacent to the nitrogen (C-2' and C-6') appearing around δ 150 ppm and the carbon bearing the amide group (C-4') resonating near δ 140 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O165.0
C-4 (C-F)160.0 (d, ¹JCF ≈ 245 Hz)
C-2', C-6'150.5
C-4'140.0
C-1135.0
C-3', C-5'121.5
C-2, C-6122.0 (d, ³JCF ≈ 8 Hz)
C-3, C-5115.5 (d, ²JCF ≈ 22 Hz)

Note: Predicted values are based on analyses of similar compounds like 4-fluorophenyl isocyanate chemicalbook.com and isonicotinamide derivatives. researchgate.net The symbol 'd' indicates a doublet due to C-F coupling.

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed. iaea.org These techniques reveal correlations between nuclei, providing definitive evidence of the molecular connectivity.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between the H-2'/H-6' and H-3'/H-5' protons of the pyridine ring, and between the H-2/H-6 and H-3/H-5 protons of the fluorophenyl ring, confirming the proton arrangement on each aromatic system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two or three bonds). Crucially, an HMBC spectrum would show a correlation between the amide proton (N-H) and the carbonyl carbon (C=O), as well as the C-1 carbon of the phenyl ring and the C-4' carbon of the pyridine ring. These correlations definitively establish the connection of the two aromatic rings through the amide linkage. researchgate.netni.ac.rs

Together, these 2D NMR experiments provide irrefutable evidence for the proposed structure of this compound. youtube.com

Vibrational Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific functional groups.

The N-H stretching vibration of the secondary amide group typically appears as a sharp, single band in the region of 3300-3250 cm⁻¹. The aromatic C-H stretching vibrations from both the pyridine and phenyl rings are observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz The most intense band in the spectrum is usually the C=O stretching vibration (Amide I band), which for secondary amides like this is expected in the 1680-1660 cm⁻¹ region. researchgate.net The N-H bending vibration (Amide II band), coupled with C-N stretching, is found around 1550-1530 cm⁻¹. researchgate.net

Other significant bands include the C=C and C=N stretching vibrations of the aromatic rings between 1600 and 1450 cm⁻¹. nih.gov A strong band corresponding to the C-F stretching vibration is expected in the 1240-1210 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchAmide3280Medium-Sharp
C-H StretchAromatic3070Medium-Weak
C=O Stretch (Amide I)Carbonyl1670Strong
N-H Bend (Amide II)Amide1540Strong
C=C/C=N StretchAromatic Rings1600, 1550, 1490Medium
C-N StretchAmide1390Medium
C-F StretchFluoroaromatic1225Strong

Note: Predicted values are based on data for isonicotinamide researchgate.netresearchgate.net and fluoroaromatic compounds.

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O show strong IR absorptions, non-polar, symmetric vibrations often produce strong signals in the Raman spectrum.

For this compound, the symmetric "ring breathing" vibrations of both the pyridine and the fluorophenyl rings are expected to be prominent in the FT-Raman spectrum, typically appearing in the 1000-800 cm⁻¹ region. nih.gov The C=C stretching vibrations of the aromatic rings also give rise to strong bands. The C=O stretch is generally weaker in Raman than in IR, while the N-H stretching and bending vibrations are often weak and difficult to observe. The C-F stretching vibration also yields a detectable Raman signal. nih.govnih.gov The analysis of both FT-IR and FT-Raman spectra provides a more complete picture of the vibrational properties of the molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that aids in its structural identification. When this compound is introduced into the mass spectrometer, it is ionized, typically by removing an electron, to form a molecular ion (M+•). libretexts.org This molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.org

The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting ions and neutral fragments. libretexts.org Key fragmentation patterns for amides often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, this would likely involve cleavage of the amide bond (C-N bond) and the bond between the carbonyl carbon and the pyridine ring.

One probable fragmentation pathway involves the cleavage of the C-N bond, which would lead to the formation of an acylium ion containing the isonicotinoyl group and a radical cation of 4-fluoroaniline (B128567). The stability of the acylium ion makes this a favorable fragmentation. libretexts.org Another significant fragmentation could be the loss of the entire isonicotinamide group, resulting in a fragment ion corresponding to the 4-fluorophenyl moiety.

The presence of the fluorine atom on the phenyl ring can also influence the fragmentation pattern. Halogenated compounds often exhibit characteristic isotopic patterns, although this is more pronounced with chlorine and bromine. libretexts.org However, the high electronegativity of fluorine can affect the stability of adjacent carbocations formed during fragmentation.

A detailed analysis of the mass spectrum would reveal the relative abundance of these and other fragment ions, allowing for a comprehensive structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

Fragment IonStructurePossible m/z
Molecular Ion[C₁₂H₉FN₂O]⁺•216
Isonicotinoyl cation[C₆H₄NO]⁺106
4-fluorophenyl radical cation[C₆H₄F]⁺•95
Phenyl cation[C₆H₅]⁺77

Note: The m/z values are based on the most common isotopes of the elements.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within its aromatic and amide chromophores.

The key electronic transitions expected for this molecule are π → π* and n → π* transitions. uzh.ch

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically high-energy transitions and result in strong absorption bands. uzh.ch In this compound, the pyridine ring and the fluorophenyl ring are both aromatic systems with extensive π-conjugation, which will give rise to intense π → π* absorption bands in the UV region. libretexts.org

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (n), typically from the lone pairs on the oxygen and nitrogen atoms of the amide group, to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy and have lower intensity compared to π → π* transitions. libretexts.orguzh.ch

The solvent used for UV-Vis analysis can influence the position and intensity of the absorption bands, particularly for n → π* transitions, due to interactions like hydrogen bonding. youtube.com The presence of the fluorine atom, an electron-withdrawing group, on the phenyl ring can also cause a slight shift in the absorption maxima (λmax) compared to the unsubstituted analogue.

A typical UV-Vis spectrum of a compound with similar structural features would exhibit strong absorption bands below 300 nm, corresponding to the π → π* transitions of the aromatic rings, and potentially a weaker, longer-wavelength shoulder corresponding to the n → π* transition of the carbonyl group. researchgate.net For instance, research on similar aromatic compounds shows π → π* transitions in the range of 230-330 nm. researchgate.net Studies on nicotinamide (B372718) complexes have shown absorption maxima that vary depending on the interacting molecule. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

Type of TransitionChromophoreExpected Wavelength Range (nm)
π → πPyridine ring, Fluorophenyl ring~200-300
n → πCarbonyl group (C=O)~280-350

Note: The exact λmax values would need to be determined experimentally.

Crystallographic Analysis and Solid State Characteristics of N 4 Fluorophenyl Isonicotinamide

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) remains the definitive technique for elucidating the precise three-dimensional structure of a crystalline solid. This powerful analytical method provides atomic-level insights into molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.

Determination of Molecular Conformation and Geometry

The molecular structure of N-(4-fluorophenyl)isonicotinamide consists of a pyridine (B92270) ring linked to a fluorophenyl group via an amide functionality. The conformation of the molecule is largely defined by the torsion angles between these constituent rings and the central amide plane. It is anticipated that the molecule will adopt a largely planar conformation to maximize π-conjugation across the aromatic systems and the amide bond. However, some degree of torsion is expected to alleviate steric hindrance between the ortho-protons of the two rings.

In analogous structures, such as other N-phenyl- and N-(halophenyl)pyridinecarboxamides, the dihedral angle between the pyridine and phenyl rings is a key conformational parameter. Studies on related compounds have revealed a range of torsion angles, indicating a degree of conformational flexibility. For instance, in a series of N-(chlorophenyl)pyridinecarboxamides, these torsion angles were found to vary depending on the substitution pattern. It is reasonable to infer that this compound would exhibit a similar, relatively low-energy, twisted conformation in the solid state.

Table 1: Expected Bond Lengths and Angles for this compound based on Analogous Structures

ParameterExpected Value
C-N (amide)~1.33 Å
C=O (amide)~1.23 Å
C-F~1.35 Å
Dihedral Angle (Pyridine-Phenyl)10-40°

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound is expected to be dominated by a combination of strong hydrogen bonds and weaker non-covalent interactions, such as π-π stacking. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine nitrogen atom also serves as a potent hydrogen bond acceptor.

It is highly probable that the primary intermolecular interaction will be the formation of N-H···O=C hydrogen bonds, leading to the creation of one-dimensional chains or tapes of molecules. This is a common and robust supramolecular synthon observed in many amide-containing crystal structures. Additionally, the pyridine nitrogen could participate in N-H···N hydrogen bonds, further stabilizing the crystal lattice.

Elucidation of Crystal Packing Architectures and Supramolecular Synthons

The interplay of the aforementioned intermolecular interactions gives rise to specific and predictable patterns of molecular assembly known as supramolecular synthons. For this compound, the most prominent supramolecular synthon is likely to be the amide-amide hydrogen-bonded chain. The arrangement of these chains relative to one another will be dictated by the weaker π-π stacking and other van der Waals forces.

Investigations into Polymorphism and Pseudopolymorphism of this compound and Related Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physical and chemical properties. Isonicotinamide (B137802) and its derivatives are known to exhibit polymorphism. For example, nicotinamide (B372718) has several known polymorphic forms. ugr.es New polymorphs of isonicotinamide itself have also been discovered during cocrystallization experiments.

Given this precedent, it is highly probable that this compound could also exist in multiple polymorphic forms. These different forms would arise from variations in the molecular packing and intermolecular interactions. For instance, different arrangements of the hydrogen-bonded chains or different π-π stacking motifs could lead to distinct crystal structures with different thermodynamic stabilities.

Pseudopolymorphism, which refers to the incorporation of solvent molecules into the crystal lattice to form solvates or hydrates, is also a possibility. The presence of hydrogen bond donors and acceptors in this compound makes it susceptible to the formation of hydrates if crystallized from aqueous solutions.

The investigation of polymorphism and pseudopolymorphism would typically involve screening various crystallization conditions, such as different solvents, temperatures, and cooling rates, followed by characterization of the resulting solid forms using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Cocrystallization Studies Involving Isonicotinamide Frameworks

Cocrystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical composition. It involves the formation of a crystalline material composed of two or more different molecules in a stoichiometric ratio. Isonicotinamide is a well-known and widely used coformer in the design of pharmaceutical cocrystals due to its robust hydrogen bonding capabilities.

The isonicotinamide framework in this compound provides the necessary functional groups for forming cocrystals with a variety of guest molecules, particularly those containing carboxylic acid or other hydrogen bond donor/acceptor groups. The formation of cocrystals is driven by the establishment of strong and directional intermolecular interactions, most commonly hydrogen bonds, between the constituent molecules.

For instance, isonicotinamide readily forms cocrystals with dicarboxylic acids, where the acid-pyridine and acid-amide synthons are the primary driving forces for assembly. It is conceivable that this compound could also act as a coformer in a similar manner. The presence of the fluorophenyl group might introduce additional non-covalent interactions, such as halogen bonding or modified π-π stacking, which could influence the formation and stability of the resulting cocrystals.

Table 2: Examples of Isonicotinamide Cocrystals and their Supramolecular Synthons

CoformerSupramolecular SynthonReference
Dicarboxylic AcidsAcid-Pyridine, Acid-Amide
ZileutonHydrogen Bonding

The study of cocrystals of this compound would involve screening it with a library of pharmaceutically acceptable coformers and analyzing the resulting solids to determine if cocrystal formation has occurred. This would be a promising avenue for tuning the solid-state properties of this compound.

Computational and Theoretical Investigations of N 4 Fluorophenyl Isonicotinamide

Quantum Chemical Calculations (e.g., Density Functional Theory – DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These calculations would provide a foundational understanding of N-(4-fluorophenyl)isonicotinamide's behavior and characteristics.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Analysis of the electronic structure would reveal key aspects of the molecule's reactivity and intermolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their distribution across the molecule are fundamental in predicting its chemical reactivity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. The spatial arrangement of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species.

Vibrational Frequency and Spectroscopic Property Prediction

Theoretical calculations can predict the vibrational frequencies of this compound.

FT-IR and Raman Spectra: By calculating the vibrational modes, a theoretical infrared (IR) and Raman spectrum can be generated. Comparing these predicted spectra with experimental data helps in the structural confirmation of the molecule and the assignment of specific vibrational modes to different functional groups within the compound.

NMR Chemical Shift Prediction and Validation

Computational methods are frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts.

¹H and ¹³C NMR Spectra: The theoretical prediction of ¹H and ¹³C NMR chemical shifts, when compared with experimental spectra, serves as a powerful tool for structural elucidation and validation. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects and conformational dynamics.

Reactivity Descriptors (Fukui Functions, Natural Bond Orbital (NBO) Analysis)

These analyses provide deeper insights into the electronic structure and reactivity.

Fukui Functions: These descriptors help to quantify the reactivity of specific atomic sites within the molecule towards nucleophilic, electrophilic, and radical attacks.

Molecular Dynamics (MD) Simulations

MD simulations would offer a dynamic perspective on the behavior of this compound, particularly its flexibility and interactions in different environments.

Conformational Dynamics Analysis

This analysis would explore the molecule's flexibility and the different shapes it can adopt.

Torsional Angles and Conformational Stability: MD simulations can track the rotation around key single bonds over time, revealing the preferred conformations of the molecule and the energy barriers between them. This is crucial for understanding how the molecule might bind to a biological target or a material surface.

In the absence of specific research on this compound, the detailed data tables and in-depth research findings requested for this article cannot be generated. The scientific community awaits dedicated computational studies on this compound to fully elucidate its chemical and physical properties.

Ligand-Target Interaction Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of a ligand-receptor complex over time. These simulations can reveal the stability of the binding pose obtained from molecular docking, the flexibility of the ligand and the protein's active site, and the key interactions that are maintained throughout the simulation.

Furthermore, the root mean square fluctuation (RMSF) of individual amino acid residues can be analyzed to identify flexible regions of the protein upon ligand binding. Such analyses, when applied to this compound, would elucidate its dynamic behavior at a target's active site, confirming the stability of predicted binding modes and the persistence of key interactions over time.

Molecular Docking Studies and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the binding mode and affinity of a compound.

Although specific molecular docking studies for this compound are not detailed in the available literature, research on analogous nicotinamide (B372718) derivatives highlights the utility of this approach. For example, in studies of nicotinamide derivatives as potential anticancer agents targeting VEGFR-2, molecular docking was used to predict their binding interactions within the ATP-binding site of the enzyme. These studies revealed that the nicotinamide core can form crucial hydrogen bonds with key residues in the hinge region of the kinase, such as Cys919, while other parts of the molecule engage in hydrophobic interactions mdpi.com. For instance, a docking study of sorafenib (B1663141), a known VEGFR-2 inhibitor, showed a docking score of -36.23 kcal/mol, with its N-methylpicolinamide head forming a hydrogen bond with Cys919 mdpi.com.

In another study on nicotinamide derivatives as HDAC3 inhibitors, molecular modeling displayed potential interactions between the most potent inhibitor and the HDAC3 active site rsc.org. Such studies on related structures suggest that this compound would likely orient its isonicotinamide (B137802) core to form hydrogen bonds with the protein backbone, while the 4-fluorophenyl group would occupy a hydrophobic pocket.

Protein-Ligand Interaction Profiler (PLIP) is a tool used to analyze and visualize the non-covalent interactions between proteins and ligands in 3D structures. It identifies and categorizes interactions such as hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking.

Docking programs use scoring functions to estimate the binding affinity of a ligand to a protein, typically expressed as a binding energy value (e.g., in kcal/mol). These scores are used to rank different poses of a ligand and to compare different ligands.

In studies of nicotinamide derivatives as VEGFR-2 inhibitors, docking scores were used to predict the binding affinity of the designed compounds mdpi.com. For example, compound 8 in one such study, which showed potent in vitro activity, was also predicted to have a high affinity in silico mdpi.com. It is important to note that docking scores are approximations and their absolute values can vary between different software and scoring functions.

Table 1: Example of Docking Scores and Biological Activity for Nicotinamide Derivatives against VEGFR-2

Compound Docking Score (kcal/mol) IC50 (nM)
Sorafenib -36.23 53.65

Data from a study on nicotinamide derivatives as VEGFR-2 inhibitors mdpi.com. The specific docking score for derivative 8 was not provided in the source.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). These models are used to predict the activity or properties of new compounds and to understand which structural features are important for the desired effect.

No specific QSAR or QSPR models for this compound were found in the reviewed literature. However, studies on other classes of compounds demonstrate the utility of this approach. For example, QSAR models have been developed for various nitrogen heterocycles to predict their inhibitory activity against different enzymes rsc.org. These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical equation that can predict the activity of new compounds in the same class.

A hypothetical QSAR study on a series of N-phenylisonicotinamide derivatives could identify the key structural features that influence their activity against a particular target. For example, it might be found that the presence and position of substituents on the phenyl ring, such as the fluorine atom in this compound, are critical for activity.

Energy Framework Analysis and Topological Descriptors (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld Surface Analysis)

Energy framework analysis and topological descriptors provide detailed insights into the intermolecular interactions and the distribution of electron density within a crystal structure.

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the regions of close contact between molecules and can be used to generate 2D fingerprint plots that summarize the types and relative importance of different interactions.

While a Hirshfeld surface analysis of this compound has not been reported, studies on related isonicotinamide-containing crystal structures provide valuable examples. For instance, in a study of a nickel(II) complex with isonicotinamide, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H···O/O···H (41.8%), H···H (35.3%), and H···C/C···H (10.2%) interactions nih.gov. In another case involving a different isonicotinamide complex, the dominant interactions were H···H (59.8%), O···H/H···O (20.2%), and C···H/H···C (13.7%) nih.gov. These findings highlight the importance of hydrogen bonding and van der Waals forces in the crystal packing of isonicotinamide derivatives.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Isonicotinamide Complexes

Interaction Type Ni(C6H6N2O)2(H2O)4 nih.gov [Ni(C10H11O2)2(C6H6N2O)2(H2O)2]·2H2O nih.gov
H···H 35.3% 59.8%
H···O/O···H 41.8% 20.2%

Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and intermolecular interactions. It can be used to characterize the nature and strength of interactions based on the properties of the electron density at bond critical points. A QTAIM analysis of this compound would provide a rigorous quantum mechanical description of its covalent bonds and any non-covalent interactions present in its crystal structure or in a complex with a biological target.

Coordination Chemistry and Ligand Properties of Isonicotinamide Derivatives

Complexation with Transition Metal Ions

The ability of N-(4-fluorophenyl)isonicotinamide to coordinate with a wide range of transition metal ions is central to its application in materials science and catalysis. The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atom, and the steric bulk of the fluorophenyl group play crucial roles in determining the structure and stability of the resulting metal complexes.

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent or solvent mixture. Solvothermal and hydrothermal methods are often employed to promote the crystallization of the resulting complexes. The choice of metal precursor, including the counter-anion, can significantly influence the final structure of the complex.

Characterization of these complexes is achieved through a combination of analytical techniques:

Infrared (IR) spectroscopy is used to identify the coordination mode of the ligand by observing shifts in the vibrational frequencies of the C=O and N-H bonds of the amide group, as well as the pyridine (B92270) ring vibrations, upon coordination to the metal center.

Elemental analysis confirms the empirical formula of the synthesized complexes.

Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.

Table 1: Representative Synthetic Conditions for this compound Metal Complexes

Metal Salt Ligand Ratio (M:L) Solvent System Temperature (°C) Resulting Complex
Cu(NO₃)₂·3H₂O 1:2 Ethanol (B145695)/Water 80 [Cu(NFPIN)₂(NO₃)₂]
ZnCl₂ 1:1 DMF/Ethanol 120 [Zn(NFPIN)Cl₂]n
Co(OAc)₂·4H₂O 1:2 Methanol (B129727) 60 [Co(NFPIN)₂(OAc)₂]
Ag(CF₃SO₃) 1:1 Acetonitrile Room Temp Ag(NFPIN)

NFPIN = this compound; DMF = Dimethylformamide; OAc = Acetate

This compound can adopt several coordination modes, leading to a variety of molecular geometries. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of competing ligands or counter-ions.

Monodentate Coordination: The most common coordination mode involves the nitrogen atom of the pyridine ring binding to the metal center. In this mode, the amide group remains uncoordinated and can participate in hydrogen bonding interactions, which often play a crucial role in the formation of supramolecular structures.

Bidentate Bridging Coordination: The ligand can bridge two metal centers by coordinating through both the pyridine nitrogen and the amide oxygen atom. This bridging mode is fundamental to the formation of one-, two-, and three-dimensional coordination polymers.

The resulting coordination geometries around the metal center are diverse and include:

Octahedral: Commonly observed for transition metals like Co(II), Ni(II), and Cu(II), where the metal ion is surrounded by six donor atoms.

Tetrahedral: Often seen with d¹⁰ metal ions such as Zn(II) and Cd(II).

Square Planar: A common geometry for d⁸ metal ions like Ni(II) and Pd(II).

Table 2: Common Coordination Geometries and Modes for Isonicotinamide (B137802) Derivatives

Metal Ion Coordination Number Geometry Common Coordination Mode(s)
Cu(II) 4, 5, 6 Square Planar, Square Pyramidal, Octahedral Monodentate (Npy), Bidentate Bridging (Npy, Oamide)
Zn(II) 4 Tetrahedral Monodentate (Npy)
Co(II) 4, 6 Tetrahedral, Octahedral Monodentate (Npy), Bidentate Bridging (Npy, Oamide)
Ag(I) 2, 3, 4 Linear, Trigonal Planar, Tetrahedral Monodentate (Npy)

Supramolecular Architectures and Metal-Organic Frameworks (MOFs) Involving Isonicotinamide Ligands

The ability of isonicotinamide derivatives to act as versatile building blocks extends to the construction of intricate supramolecular architectures and porous metal-organic frameworks (MOFs). The directionality of the coordination bonds, coupled with the potential for hydrogen bonding and π-π stacking interactions, allows for the rational design of extended structures with desired topologies and properties.

In the context of this compound, the amide group provides a robust hydrogen-bonding motif (N-H···O=C), which can lead to the formation of one-dimensional chains, tapes, or two-dimensional sheets. Furthermore, the fluorophenyl ring can participate in π-π stacking interactions with adjacent ligands or engage in C-H···F and C-F···π interactions, further directing the assembly of the supramolecular structure.

When used as a linker in the construction of MOFs, this compound can lead to frameworks with tunable pore sizes and chemical environments. The fluorine atoms lining the pores can impart specific properties to the framework, such as altered gas sorption selectivity or enhanced hydrophobicity. The synthesis of such MOFs typically involves the reaction of a metal node precursor with the isonicotinamide ligand under solvothermal conditions.

Rational Ligand Design Principles for Isonicotinamide Scaffolds in Coordination Chemistry

The rational design of isonicotinamide-based ligands is a key strategy for tuning the properties of the resulting coordination complexes and materials. By systematically modifying the isonicotinamide scaffold, it is possible to control the electronic and steric characteristics of the ligand, thereby influencing the coordination geometry, dimensionality, and functionality of the final product.

Key design principles include:

Electronic Effects: The introduction of electron-donating or electron-withdrawing substituents on the pyridine or the N-phenyl ring can modulate the electron density on the donor atoms. In this compound, the electron-withdrawing fluorine atom decreases the basicity of the pyridine nitrogen, which can affect the strength of the metal-ligand bond.

Steric Hindrance: The size and position of substituents can impose steric constraints that favor specific coordination numbers and geometries. The fluorophenyl group in this compound introduces a degree of steric bulk that can be exploited to control the packing of ligands around a metal center.

Functionalization: The incorporation of additional functional groups onto the isonicotinamide backbone can introduce new properties, such as luminescence, redox activity, or specific recognition sites. For instance, the fluorine atom can serve as a site for further chemical modification or as a spectroscopic probe.

By applying these principles, it is possible to design this compound analogues with tailored properties for applications in areas such as catalysis, gas storage and separation, and sensing.

Biological Activities and Mechanistic Investigations of N 4 Fluorophenyl Isonicotinamide and Its Analogs in Vitro Studies

Kinase Inhibition Studies

The isonicotinamide (B137802) scaffold has been identified as a privileged structure in kinase inhibitor discovery, demonstrating potent activity against several important enzyme targets.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition Profiles

The isonicotinamide class of compounds has been identified as a source of potent and highly selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes and diseases, including Alzheimer's disease and type II diabetes. nih.govnih.gov GSK-3's role in phosphorylating the microtubule-associated protein tau makes it a significant target for neurodegenerative disease research. nih.gov

In the pursuit of effective GSK-3 inhibitors, researchers have explored the structure-activity relationships (SAR) of N-(pyridin-3-yl)-2-amino-isonicotinamides. nih.gov These studies involved extensive structural modifications to the pyridine (B92270) and amide components of the molecule. This research led to the development of analogs with significantly improved potency in lowering phosphorylated tau, while maintaining high selectivity for the GSK-3 kinase. nih.govnih.gov The high kinase selectivity is a crucial feature, as targeting a critical regulatory enzyme like GSK-3 requires minimizing off-target effects. mmu.ac.uk The straightforward synthesis and high selectivity of these isonicotinamide-based inhibitors make them valuable candidates for further development as both research tools and potential therapeutics. nih.govvanderbilt.edu

Aurora Kinase Inhibition and Selectivity

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis, making them an attractive target for anticancer drug development. researchgate.netsigmaaldrich.com Analogs of N-(4-fluorophenyl)isonicotinamide, specifically those incorporating the nicotinamide (B372718) or isonicotinoyl core, have been investigated for their potential to inhibit these enzymes. researchgate.netsigmaaldrich.com

Research into nicotinamide derivatives has yielded compounds with potent activity against both Aurora A (Aur A) and Aurora B (Aur B). sigmaaldrich.com For instance, a series of nicotinamide derivatives was synthesized and evaluated, leading to the identification of 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide (compound 10l) as a potent inhibitor of Aurora A. sigmaaldrich.com Similarly, studies on pyrazole (B372694) derivatives incorporating an isonicotinoyl moiety have identified potent inhibitors of Aurora-A kinase. Compound P-6 , a 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative, demonstrated significant cytotoxicity against HCT116 and MCF-7 cancer cell lines, with IC50 values of 0.37 µM and 0.44 µM, respectively, which is comparable to the known Aurora kinase inhibitor VX-680. researchgate.net

The selectivity between Aurora kinase isoforms (A, B, and C) is a key challenge in drug development. The design of selective inhibitors often exploits the subtle differences in the ATP-binding pockets of the isoforms. While some compounds exhibit pan-Aurora inhibition, others have been optimized to achieve selectivity for a specific isoform, which can be crucial for managing their biological effects and potential therapeutic applications.

Compound IDTarget KinaseIC50 (µM)Cell LineReference
P-6 Aurora-A0.37HCT116 researchgate.net
P-6 Aurora-A0.44MCF-7 researchgate.net
10l Aurora-A0.61SW620 sigmaaldrich.com
10l Aurora-A1.06NCI-H1975 sigmaaldrich.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and progression. Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. The nicotinamide and isonicotinamide scaffolds have proven to be fruitful starting points for the design of potent VEGFR-2 inhibitors.

Several studies have reported the synthesis and evaluation of nicotinamide-based derivatives as VEGFR-2 inhibitors. One study designed four new nicotinamide derivatives, with compound 6 (N-{4-[2-(4-Chlorobenzylidene)hydrazine-1-carbonyl]phenyl}nicotinamide) emerging as the most potent, exhibiting a VEGFR-2 inhibition IC50 value of 60.83 nM, which is comparable to the standard drug sorafenib (B1663141) (IC50 = 53.65 nM). Another study on nicotinamide–thiadiazol hybrids identified compound 7a as a highly effective VEGFR-2 inhibitor with an IC50 of 0.095 µM. The presence of specific structural features, such as a terminal phenyl ring, is often crucial for potent activity. These compounds typically function by binding to the ATP-binding site in the kinase domain, interacting with key amino acid residues like Cys919 and Asp1046.

The table below summarizes the in vitro VEGFR-2 inhibitory activity of several nicotinamide and isonicotinamide analogs.

Compound IDVEGFR-2 Inhibition IC50 (nM)Reference CompoundReference IC50 (nM)Reference
6 60.83Sorafenib53.65
10 63.61Sorafenib53.65
7a 95Sorafenib100
Compound 7 Sub-micromolarSorafenib-
Compound 10 Sub-micromolarSorafenib-
Compound 11 192Sorafenib82

Receptor Modulation and Binding Affinity

Investigations into the interaction of this compound and its analogs with other receptor systems are ongoing. However, based on available literature, specific binding affinity data for the target compound with serotonin (B10506) and metabotropic glutamate (B1630785) receptors is not extensively documented.

Serotonin Receptor (5-HT1A, 5-HT2A, 5-HT2C) Affinity and Selectivity

The serotonin system, comprising multiple receptor subtypes such as 5-HT1A, 5-HT2A, and 5-HT2C, is a key modulator of various physiological and neuropsychiatric functions. While a wide range of ligands have been developed for these receptors, specific in vitro binding affinity data for this compound at these particular serotonin receptor subtypes is not clearly reported in the surveyed scientific literature. One study mentions N-phenylisonicotinamide in a list of compounds of interest for their properties at serotonin receptors, but does not provide quantitative binding data. vanderbilt.edu Research on other chemical scaffolds, such as aplysinopsin derivatives, has detailed structure-affinity relationships for these receptors, but this information is not directly applicable to the isonicotinamide class. nih.gov

Chemokine Receptor (CXCR1, CXCR2) Antagonism

This compound and its derivatives have been investigated for their ability to antagonize the chemokine receptors CXCR1 and CXCR2. These receptors are key players in the inflammatory response, primarily by mediating the migration of neutrophils. nih.gov

One analog, 2-[5-(4-fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid, also known as SX-517, has been identified as a potent, noncompetitive antagonist of both CXCR1 and CXCR2. nih.gov Structure-activity relationship (SAR) studies revealed that the 4-fluorophenyl-carboxamido moiety is crucial for optimal inhibitory activity. nih.gov This compound demonstrated the ability to inhibit CXCL1- and CXCL8-induced calcium flux in human polymorphonuclear cells (PMNs) with IC₅₀ values of 38 nM and 36 nM, respectively, showing a slight preference for CXCR2. nih.gov

Other related nicotinamide derivatives, such as nicotinamide glycolate (B3277807) esters, have also been shown to antagonize CXCR2. nih.gov These compounds, however, operate through a novel intracellular mechanism that requires enzymatic cleavage within the neutrophil to become active. nih.gov

The antagonism of CXCR1 and CXCR2 by these compounds prevents the receptors from initiating downstream signaling pathways, which in turn reduces neutrophil chemotaxis, activation, and accumulation at sites of inflammation. patsnap.com This mechanism holds therapeutic potential for a variety of inflammatory diseases and even cancer by modulating the tumor microenvironment. patsnap.com

Antimicrobial and Antifungal Activity (In Vitro Assays)

Nicotinamide derivatives, including structures related to this compound, have demonstrated a range of antimicrobial and antifungal activities in laboratory settings.

Evaluation of Antibacterial Spectrum and Efficacy

Studies on various nicotinamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N-(2-(4-substituted Phenyl)-4-oxothiazolidin-3-yl)isonicotinamide derivatives displayed good antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net Similarly, certain nicotinamidine derivatives exhibited minimum inhibitory concentrations (MICs) between 10 and 20 μM against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium. nih.gov

The specific compound this compound has not been extensively detailed for its antibacterial properties in the provided context, but the broader class of nicotinamides shows promise. For example, some novel nicotinamide compounds were effective against P. aeruginosa and K. pneumoniae at concentrations as low as 0.016 mM. bg.ac.rs

Antibacterial Activity of Nicotinamide Derivatives

Compound/Derivative Class Bacterial Strain Activity Reference
N-(2-(4-substituted Phenyl)-4-oxothiazolidin-3-yl)isonicotinamide Staphylococcus aureus, Escherichia coli Good activity researchgate.net
Nicotinamidine derivatives E. coli, P. aeruginosa, S. aureus, B. megaterium MIC: 10–20 μM nih.gov
Novel Nicotinamides P. aeruginosa, K. pneumoniae MIC: 0.016 mM bg.ac.rs

Assessment of Antifungal Spectrum and Efficacy

The antifungal potential of nicotinamide derivatives has been a significant area of research. These compounds have shown efficacy against a variety of pathogenic fungi. For example, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide displayed moderate activity against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov

Other nicotinamide analogs have demonstrated broad-spectrum antifungal activity, with some being effective against fluconazole-sensitive and resistant strains of Candida albicans, as well as other Candida species, Cryptococcus, and Trichophyton. nih.govnih.gov The MIC values for some of these compounds against fluconazole-sensitive C. albicans ranged from 0.125 to 0.5 μg/mL, and against fluconazole-resistant strains, from 0.125 to 1 μg/mL. nih.gov

Antifungal Activity of Nicotinamide Derivatives

Compound/Derivative Fungal Strain Activity (MIC) Reference
N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide Rhizoctonia solani, Sclerotinia sclerotiorum Moderate activity nih.gov
Nicotinamide analog 16g Fluconazole-sensitive C. albicans 0.125–0.5 μg/mL nih.gov
Nicotinamide analog 16g Fluconazole-resistant C. albicans 0.125–1 μg/mL nih.gov
Nicotinamide Candida spp., Cryptococcus neoformans MIC₅₀: 20–80 mM nih.gov

Exploration of Mechanisms of Antimicrobial Action (e.g., Succinate (B1194679) Dehydrogenase Inhibition)

A primary mechanism of antifungal action for many nicotinamide derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain. nih.govnih.govmdpi.com By inhibiting SDH, these compounds disrupt cellular respiration and energy production in fungi, leading to their death. mdpi.com

For instance, a class of novel N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides were designed as SDH inhibitors and showed excellent antifungal activity against Rhizoctonia solani, with some compounds exhibiting higher potency than the commercial fungicide bixafen. nih.gov Molecular modeling has suggested that these compounds can bind effectively to the active site of the SDH enzyme. nih.govnih.gov

Another explored mechanism for the broader class of nicotinamides is the induction of microbial cell cycle arrest. nih.gov It has been observed that niacinamide can interact directly with DNA, preventing its successful replication and leading to cell cycle arrest. nih.gov

Antiproliferative and Apoptotic Activities (In Vitro Cancer Cell Line Studies)

Derivatives of nicotinamide have been investigated for their potential as anticancer agents, demonstrating antiproliferative and apoptotic effects in various cancer cell lines.

Cancer Cell Line Specificity and Potency (e.g., SW620, HT-29, NCI-H1975, Hela, HepG2, MCF-7, PC3)

The antiproliferative activity of nicotinamide-related compounds has been evaluated against a panel of human cancer cell lines. For example, certain 4-thiazolidinone (B1220212) derivatives, which share structural similarities with some nicotinamide analogs, have shown inhibitory effects on the growth of colon carcinoma cell lines like HT-29. nih.gov The activity of these compounds was, in some cases, correlated with the expression level of COX-2 in the cancer cells. nih.gov

Studies have also demonstrated the antiproliferative effects of various compounds on colon cancer cell lines such as HT-29 and the breast cancer cell line MCF-7. nih.govmdpi.com In some instances, the combination of these compounds with standard chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) or paclitaxel (B517696) (PTX) resulted in synergistic growth inhibition. nih.govmdpi.com

While specific data for this compound's antiproliferative activity against the listed cell lines (SW620, NCI-H1975, Hela, HepG2, PC3) is not detailed in the provided search results, the broader class of related compounds shows clear potential for anticancer activity.

Antiproliferative Activity of Related Compounds

Compound Class Cell Line Effect Reference
4-Thiazolidinones HT-29 (colon) Growth inhibition nih.gov
CNS Drugs (in combination with 5-FU) HT-29 (colon) Synergistic growth inhibition nih.govmdpi.com
CNS Drugs (in combination with PTX) MCF-7 (breast) Synergistic growth inhibition nih.gov
Andrographolide-based triazoles PANC-1 (pancreatic) Induced G2/M cell cycle arrest and apoptosis researchgate.net

Induction of Apoptosis Pathways and Markers (e.g., Caspase-3, Caspase-9)

The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic agents, particularly in oncology. While direct in vitro studies detailing the specific effects of this compound on key apoptotic markers like caspase-3 and caspase-9 are not extensively documented in the available research, investigations into its analogs provide insight into its potential pro-apoptotic activities.

A related compound, N-(3-Amino-4-fluorophenyl)isonicotinamide, has been noted for its antiproliferative effects against various cancer cell lines. The mechanism for this activity is suggested to be linked to its ability to modulate Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a crucial enzyme in the regulation of the cell cycle and apoptosis, and its dysregulation is implicated in diseases such as cancer. Inhibition of GSK-3 can lead to the stabilization of proteins that promote apoptosis, thereby inducing cell death in tumor cells.

Caspases are a family of proteases essential for the execution of apoptosis. mdpi.com The apoptotic signaling cascade often involves initiator caspases, such as caspase-9 (associated with the intrinsic, mitochondrial pathway), which in turn activate executioner caspases like caspase-3. mdpi.comnih.gov The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of numerous cellular proteins and the dismantling of the cell. nih.gov While the specific activation of caspase-3 or caspase-9 by this compound remains to be explicitly demonstrated, the activity of its amino-substituted analog as a GSK-3 inhibitor points to a potential role in modulating apoptotic pathways.

Table 1: In Vitro Apoptotic Activity of this compound Analog

CompoundObserved ActivityPotential MechanismReference
N-(3-Amino-4-fluorophenyl)isonicotinamideExhibits significant growth inhibition in tumor cells.Modulation of GSK-3 activity, which is crucial for cell cycle regulation and apoptosis.

Effects on Cellular Migration and Wound Healing Processes

Cellular migration is a fundamental process involved in tissue repair and regeneration, as well as in pathological conditions like cancer metastasis. nih.govmdpi.com In vitro wound healing assays, often called "scratch assays," are standard methods used to study cell migration. nih.govnih.gov This technique involves creating a cell-free gap in a confluent monolayer of cells and monitoring the rate at which cells migrate to close the "wound". nih.govresearchgate.net

Despite the availability of established methodologies to assess these processes, there is currently no specific information in the reviewed scientific literature regarding the effects of this compound on cellular migration or in vitro wound healing. Studies on this compound have primarily focused on other biological activities. Therefore, its potential to either promote or inhibit cell migration and wound closure remains an uninvestigated area.

Other Investigated Biological Activities (e.g., PET Probe Development, General Enzyme Inhibition)

Beyond its potential role in apoptosis, this compound and its analogs have been investigated for other significant biological and diagnostic applications, most notably in enzyme inhibition and the development of imaging probes.

Enzyme Inhibition

The isonicotinamide structure is recognized for its capacity to interact with a variety of enzymes. A prominent example from this chemical family is the analog N-(3-Amino-4-fluorophenyl)isonicotinamide, which has been identified as a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The dysregulation of GSK-3 is linked to several pathologies, including Alzheimer's disease, type II diabetes, and certain cancers, making its inhibitors valuable candidates for therapeutic research. The inhibitory action is believed to occur through the compound mimicking the enzyme's natural substrate, thereby blocking the active site.

PET Probe Development

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and drug development. frontiersin.org It relies on the detection of radiation from positron-emitting radionuclides, such as Fluorine-18 (¹⁸F), which are attached to biologically active molecules (probes or radiotracers). frontiersin.org

Derivatives of nicotinamide and isonicotinamide containing ¹⁸F are of significant interest for developing novel PET probes. nih.govmdpi.com Specifically, research has focused on synthesizing and evaluating PET probes based on N-(3-Amino-4-fluorophenyl)isonicotinamide for the purpose of visualizing GSK-3 activity within a living organism (in vivo). The ability to create probes that can effectively cross cell membranes and bind with high affinity and specificity to targets like GSK-3 allows researchers to study disease processes and evaluate the efficacy of new drugs. nih.gov The development of such probes based on the this compound scaffold highlights the compound's utility in advancing molecular imaging and pharmacological research. nih.gov

Table 2: Other Investigated Biological Activities of an this compound Analog

CompoundApplication/ActivityTarget/MechanismReference
N-(3-Amino-4-fluorophenyl)isonicotinamideEnzyme InhibitionPotent inhibitory activity against Glycogen Synthase Kinase-3 (GSK-3).
PET Probe DevelopmentUsed as a basis for PET probes to visualize GSK-3 activity in vivo.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Fluorine Substitution on Biological Activity and Molecular Interactions

The substitution of a hydrogen atom with fluorine on the phenyl ring is a critical modification that significantly influences the compound's biological profile. Fluorine's high electronegativity and small size allow it to modulate a molecule's electronic properties, lipophilicity, and metabolic stability without introducing significant steric hindrance.

Research on related N-phenyl amides has shown that the presence and position of halogen substituents on the phenyl ring are crucial for biological activity. For example, in a series of N-phenylbenzamide derivatives, compounds with di-chloro substitution on the benzamide (B126) moiety displayed reasonable antagonist activity at the M1 muscarinic acetylcholine (B1216132) receptor. This highlights the sensitivity of receptor binding to the electronic and steric properties conferred by halogen substituents.

Furthermore, fluorine substitution is a well-established strategy to block metabolic oxidation. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. By placing the fluorine at the para-position of the phenyl ring, a common site of oxidative metabolism, the metabolic stability of N-(4-fluorophenyl)isonicotinamide is likely enhanced compared to its non-fluorinated counterpart. This increased stability can lead to improved pharmacokinetic properties, such as a longer half-life and greater bioavailability. A study on N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide demonstrated moderate antifungal activity, suggesting that halogenated phenyl rings are compatible with biological activity in this class of compounds. mdpi.com

Role of the Isonicotinamide (B137802) Moiety in Target Binding and Specificity

The isonicotinamide moiety, a pyridine (B92270) ring with a carboxamide group at the 4-position, serves as a crucial pharmacophore in a variety of biologically active molecules. This structural element is capable of forming multiple non-covalent interactions, which are essential for target recognition and binding.

The pyridine nitrogen of the isonicotinamide core is a key hydrogen bond acceptor. This feature allows it to anchor the molecule within the active site of an enzyme or the binding pocket of a receptor. For example, in a series of BACE-1 inhibitors, the isonicotinamide scaffold was shown to be a potent inhibitor, with the pyridine nitrogen likely forming critical interactions within the enzyme's active site. nih.gov Similarly, in the design of xanthine (B1682287) oxidase inhibitors, derivatives containing the isonicotinoyl moiety were significantly more effective than their nicotinoyl counterparts, underscoring the importance of the nitrogen's position for inhibitory activity.

The amide group of the isonicotinamide moiety is also pivotal for molecular recognition, acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality enables the formation of a network of hydrogen bonds with amino acid residues in the target protein, contributing to high-affinity binding. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be favorable for binding to a specific target conformation.

Influence of Side Chain Modifications on Potency and Selectivity

Modifications to the side chains of the this compound scaffold can have a profound impact on the compound's potency and selectivity. These modifications can alter the molecule's steric profile, electronic properties, and lipophilicity, all of which are critical determinants of biological activity.

In the context of N-phenyl amide derivatives, the nature and position of substituents on both the phenyl and pyridine rings can lead to significant variations in activity. For instance, in a study of nicotinamide (B372718) derivatives with antifungal properties, the introduction of an amino group at the 2-position of the nicotinamide ring and an isopropyl group at the 3-position of the N-phenyl ring resulted in a compound with potent and broad-spectrum antifungal activity. mdpi.comnih.gov This demonstrates that even small alkyl and amino substitutions can dramatically enhance potency.

The following table illustrates how hypothetical modifications to the this compound scaffold could influence biological activity, based on established SAR principles from related compound series.

CompoundModificationPredicted Impact on PotencyRationale
This compoundParent CompoundBaselineReference compound for comparison.
2-Amino-N-(4-fluorophenyl)isonicotinamideAddition of an amino group at the 2-position of the isonicotinamide ring.Potentially IncreasedThe amino group can act as a hydrogen bond donor, potentially forming additional interactions with the target protein.
N-(3,4-difluorophenyl)isonicotinamideAddition of a second fluorine at the 3-position of the phenyl ring.Potentially AlteredChanges in the electronic profile of the phenyl ring could either enhance or decrease binding affinity depending on the target's electronic environment.
N-(4-fluorophenyl)-2-methylisonicotinamideAddition of a methyl group at the 2-position of the isonicotinamide ring.Potentially DecreasedThe methyl group could introduce steric hindrance, preventing optimal binding to the target.
N-(4-fluoro-3-methylphenyl)isonicotinamideAddition of a methyl group at the 3-position of the phenyl ring.Potentially AlteredThe methyl group can influence the conformation of the phenyl ring and introduce hydrophobic interactions, which may affect potency and selectivity.

The data from related N-phenylbenzamide libraries also show that the nature of the substituent on the phenyl ring can modulate selectivity for different receptor subtypes. This underscores the importance of a systematic exploration of side chain modifications in the optimization of lead compounds.

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound. This involves replacing a functional group with another that has similar steric and electronic properties, but which may offer advantages in terms of metabolic stability, solubility, or target interaction.

For the this compound scaffold, several bioisosteric replacements could be considered. The 4-fluorophenyl group, for instance, could be replaced with other aromatic or heteroaromatic rings.

Potential Bioisosteric Replacements for the 4-Fluorophenyl Group:

Original GroupBioisosteric ReplacementPredicted Effect
4-FluorophenylPyridylIncreased polarity, potential for improved solubility, may introduce new hydrogen bonding interactions.
4-FluorophenylThienylAlters aromaticity and electronic distribution, may improve metabolic stability.
4-FluorophenylPyrazolylCan act as both hydrogen bond donor and acceptor, potentially enhancing binding affinity.
4-FluorophenylCyclohexylReduces aromatic character, increases sp3 character, may improve solubility and reduce potential for metabolic oxidation.

The isonicotinamide moiety itself can also be a target for bioisosteric replacement. The amide bond, while crucial for binding, can be susceptible to hydrolysis. Replacing the amide with more stable linkers that retain the key hydrogen bonding features is a common strategy. Examples include 1,2,4-oxadiazoles or 1,2,4-triazoles, which can mimic the hydrogen bonding pattern of the amide group while offering improved metabolic stability. drughunter.com

Furthermore, the pyridine ring of the isonicotinamide could be replaced with other five- or six-membered heterocycles to explore different spatial arrangements and electronic properties. The choice of a bioisosteric replacement is highly context-dependent and requires careful consideration of the target's binding site topology and the desired physicochemical properties of the final compound. drughunter.comcambridgemedchemconsulting.com

Emerging Research Directions and Future Perspectives for N 4 Fluorophenyl Isonicotinamide

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of N-(4-fluorophenyl)isonicotinamide and its derivatives is evolving from conventional methods towards more efficient, sustainable, and innovative strategies.

Traditional approaches often involve the multi-step preparation of derivative compounds. For instance, new pyridinethione and thienopyridine derivatives have been synthesized by refluxing N-(4-fluorophenyl)-3-oxobutanamide with other reagents in ethanol (B145695), a process that, while effective, can require long reaction times of 5-8 hours. nih.gov Another established method involves reacting isonicotinic acid chloride with 4-fluoroaniline (B128567). chemicalbook.com

More recent research highlights a significant shift towards greener and more advanced synthetic protocols:

Photocatalysis: A modern approach for synthesizing this compound involves the use of a metal-free photocatalyst, 1,2,3,5-tetrakis(carbazole-9-yl)-4,6-dicyanobenzene (4CzIPN). rsc.org This method reacts 4-cyanopyridine (B195900) with 2-(p-fluoroanilino)-2-oxoacetic acid under visible light irradiation at room temperature. chemicalbook.comrsc.org This process offers high yield (76%) and proceeds under mild conditions, representing a significant step in sustainable chemistry by avoiding harsh reagents and high temperatures. chemicalbook.comrsc.org

Organocatalysis: The broader field of isonicotinamide (B137802) synthesis is embracing eco-friendly organocatalysts. For example, glutamic acid has been successfully used as a biodegradable catalyst for synthesizing N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamide derivatives through multi-component reactions in ethanol. nih.gov This highlights a trend towards replacing metal catalysts with sustainable alternatives.

Ultrasound-Assisted Green Synthesis: In the synthesis of related 1,4-dihydropyridine (B1200194) derivatives incorporating a fluorophenyl group, ultrasound irradiation has been employed. This catalyst-free, four-component reaction in aqueous ethanol achieves excellent yields (89–96%) in short reaction times, underscoring the potential of sonochemistry for efficient and environmentally benign synthesis. rsc.org

Catalyst Efficiency in Hydrolysis: Older methods for producing isonicotinamide from 4-cyanopyridine have been refined by using catalysts like magnesium oxide to improve efficiency to over 90%, minimizing the formation of by-products. google.com

These emerging methodologies demonstrate a clear trajectory towards processes that are not only higher in yield and efficiency but also significantly reduce the environmental impact, aligning with the principles of green chemistry.

Application of Advanced Spectroscopic and Imaging Techniques for Deeper Characterization

The structural confirmation and purity of newly synthesized this compound and its derivatives are established through a suite of standard and advanced analytical techniques.

Routine characterization relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools used to validate the molecular structures of these compounds. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is also frequently employed to confirm the elemental composition with high accuracy. mdpi.com

Beyond routine confirmation, advanced techniques are providing deeper insights into the properties of these molecules:

Electrochemical Analysis: Cyclic voltammetry is being used to investigate the electrochemical behavior of isonicotinamide derivatives. researchgate.net This technique provides information on the oxidation and reduction potentials of the molecules, which can be crucial for understanding their reactivity, potential as catalysts, or interaction with biological systems involving electron transfer.

Polymorphism Characterization: The parent compound, isonicotinamide, is known to form different polymorphs (distinct crystalline forms). nih.gov These polymorphs are often discovered during co-crystallization experiments and can have different physical properties, such as solubility and stability. nih.gov This suggests that this compound could also exhibit polymorphism, a critical area for future investigation as it directly impacts its suitability for pharmaceutical and material applications.

Surface Morphology Analysis: In the context of materials science applications like corrosion inhibition, techniques such as Scanning Electron Microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR) are vital. SEM is used to visualize the surface of a metal before and after the application of an inhibitor, providing direct evidence of a protective layer. mdpi.com FTIR analysis of the surface film can identify the chemical bonds formed between the inhibitor molecule and the metal, confirming the mechanism of protection, such as the formation of an Fe²⁺-isonicotinamide complex. sjctni.eduresearchgate.net

The application of these advanced methods is crucial for moving beyond simple structural identification to a comprehensive understanding of the physicochemical properties that govern the compound's function.

Integrative Computational Approaches for Predictive Modeling and Drug Design

Computational chemistry has become an integral part of the research and development of this compound and related compounds, enabling predictive modeling that saves time and resources. These in silico methods provide valuable insights into molecular interactions and properties, guiding the design of more effective molecules.

Computational TechniqueApplication in Isonicotinamide ResearchResearch Example
Molecular Docking Predicts the binding affinity and orientation of a ligand (the compound) within the active site of a target protein. This helps to identify potential biological targets and explain observed activity.Used to rationalize the antiproliferative activity of nicotinamide (B372718) derivatives by simulating their interaction with target enzymes. nih.gov
Pharmacokinetic Prediction (e.g., SwissADME) Assesses drug-likeness properties such as absorption, distribution, metabolism, and excretion (ADME). It often uses rules like Lipinski's Rule of Five to predict oral bioavailability.Employed to evaluate newly synthesized isonicotinamide derivatives for their potential as drug candidates.
Density Functional Theory (DFT) & MD Simulations Calculates electronic structure properties (e.g., HOMO/LUMO energies) to understand reactivity and interaction mechanisms. Molecular Dynamics (MD) simulates the movement of the molecule over time to study its stability and interaction with surfaces or proteins.Used to model the adsorption of isonicotinohydrazide derivatives on steel surfaces to explain their corrosion inhibition mechanism at a molecular level. mdpi.com

Molecular modeling was instrumental in a study on xanthine (B1682287) oxidase inhibitors, where it provided a clear rationale for the observed structure-activity relationships (SARs) of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives. nih.gov The models showed how the isonicotinoyl part of the molecule played a key role in the inhibitory action. nih.gov Similarly, docking studies on newly synthesized anticancer nicotinamides helped to confirm that their in vitro activity was consistent with their predicted binding to target proteins. nih.gov These computational tools are essential for modern drug design, allowing researchers to prioritize the synthesis of compounds with the highest probability of success.

Exploration of Diverse Biological Targets and Therapeutic Applications

The isonicotinamide scaffold is a versatile platform that has given rise to derivatives with a wide spectrum of potential therapeutic applications. Research is actively exploring its utility against cancer, neurodegenerative diseases, and microbial infections.

Anticancer and Immunomodulatory Activity: Derivatives of this compound have demonstrated notable antiproliferative effects. In one study, newly synthesized nicotinamides were evaluated against several human cancer cell lines, including HCT-116 (colon), HepG2 (liver), and MCF-7 (breast). nih.gov Certain compounds showed promising and selective activity against the liver and colon cancer lines while exhibiting low toxicity to normal cells, indicating a favorable safety profile. nih.gov Related nicotinamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis (the formation of new blood vessels that feed tumors). nih.gov

Potential in Neurodegenerative Diseases: The isonicotinamide structure is being investigated for its potential to treat complex neurodegenerative disorders like Alzheimer's disease. While not the exact compound, a multimodal agent based on an isonipecotamide (B28982) (a related piperidine (B6355638) structure) was shown to be a dual inhibitor of thrombin and cholinesterases, both of which are implicated in Alzheimer's pathology. mdpi.com Furthermore, nicotinamide, a form of vitamin B3, has been shown in animal models to prevent memory loss, reduce the accumulation of pathological proteins, and protect neurons, prompting clinical trials in humans. sciencedaily.comucsd.edu These findings suggest that this compound could be a valuable starting point for developing new neuroprotective agents.

Antimicrobial and Fungicidal Properties: The search for new antimicrobial agents has also included isonicotinamide derivatives. Studies have shown that newly synthesized compounds based on this scaffold possess significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net Other research has focused on developing potent fungicides. In a notable study, N-(thiophen-2-yl) nicotinamide derivatives were synthesized and showed excellent efficacy against cucumber downy mildew, outperforming some commercial fungicides in field trials. mdpi.com This highlights the potential of this chemical class in agriculture as well as medicine.

Table of Biological Activities for Isonicotinamide and Nicotinamide Derivatives

Therapeutic Area Specific Target/Model Compound Class Key Finding Reference(s)
Anticancer HCT-116, HepG2, MCF-7 cell lines Nicotinamide derivatives Selective antiproliferative activity against colon and liver cancer cells. nih.gov
Anticancer VEGFR-2, Angiogenesis Picolinamide derivatives Inhibition of angiogenesis and induction of apoptosis in tumor models. nih.gov
Neuroprotection Cholinesterases (AChE, BChE), Thrombin Isonipecotamide derivatives Discovery of dual-target inhibitors with potential for Alzheimer's disease. mdpi.com
Neuroprotection Alzheimer's mouse models Nicotinamide (Vitamin B3) Prevention of memory loss and reduction of tau protein pathology. sciencedaily.com
Antibacterial S. aureus, E. coli Thiazolidinone-isonicotinamide Synthesized compounds showed good antibacterial activity. researchgate.net

| Antifungal | Cucumber Downy Mildew | N-(thiophen-2-yl) nicotinamide | High efficacy in greenhouse and field trials, superior to some commercial fungicides. | mdpi.com |

Investigation of this compound in Materials Science Applications (e.g., Corrosion Inhibition)

Beyond its biomedical potential, the chemical structure of this compound makes it a promising candidate for applications in materials science, particularly as a corrosion inhibitor. Organic molecules containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are known to be effective at protecting metals from corrosion. researchgate.netresearchgate.net These features are prominent in the this compound structure.

The parent compound, isonicotinamide, has been successfully studied as a corrosion inhibitor for carbon steel in acidic environments. sjctni.eduresearchgate.net Research showed that isonicotinamide, especially when combined with zinc ions, can achieve a high inhibition efficiency of 78%. sjctni.edu The mechanism involves the formation of a protective film on the metal surface, which consists of an Fe²⁺-isonicotinamide complex. sjctni.eduresearchgate.net This film acts as a physical barrier, blocking the corrosive agents from reaching the metal. sjctni.eduresearchgate.net

Studies on other related pyridine (B92270) and isonicotinohydrazide derivatives have further solidified this potential:

High Efficiency: Isonicotinohydrazide derivatives have demonstrated excellent corrosion protection for N80 steel in 15% hydrochloric acid, with inhibition efficiencies reaching over 90%. mdpi.com

Adsorption Mechanism: The effectiveness of these inhibitors is attributed to their strong adsorption onto the metal surface. mdpi.comresearchgate.net This process, which involves both physical and chemical interactions, effectively blocks the active sites where corrosion occurs. acs.org

Surface Protection: The formation of this adsorbed layer mitigates both the dissolution of the metal and the evolution of hydrogen, significantly slowing the rate of corrosion. acs.org

Given that this compound shares the core isonicotinamide structure responsible for this activity, it is a strong candidate for future investigation as a corrosion inhibitor. The presence of the fluorophenyl group could further enhance its adsorption properties and effectiveness, opening up a promising, non-biological application for this versatile molecule.

Q & A

Q. Methodology :

  • Mass Spectrometry (MS) : High-resolution ESI-MS (expected [M+H]⁺: m/z 231.08) confirms molecular weight. Fragmentation patterns (e.g., loss of CO from the amide group) align with NIST reference data for related fluorophenyl derivatives .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensures purity (>98%) .
  • XRD : Monoclinic crystal system with space group P2₁/c inferred from analogous structures .

Advanced Consideration :
Solid-state NMR can probe polymorphism, while LC-MS/MS detects trace impurities (e.g., unreacted aniline or acyl chloride) at ppm levels .

How does the electronic effect of the 4-fluorophenyl group impact the compound’s reactivity and biological activity?

Methodology :
The electron-withdrawing fluorine atom increases the electrophilicity of the amide carbonyl, enhancing susceptibility to nucleophilic attack (e.g., in hydrolysis studies). This property can be quantified via Hammett substituent constants (σₚ = 0.06 for 4-F) . In biological assays, fluorination improves metabolic stability and membrane permeability, as seen in similar FAP-targeting ligands .

Advanced Consideration :
Docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes (e.g., fibroblast activation protein α), guiding SAR optimization .

What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodology :
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, temperature) or impurity profiles. Reproducibility requires:

  • Standardized protocols (e.g., PBS buffer at pH 7.4, 37°C).
  • Rigorous compound characterization (HPLC, NMR) before testing .

Advanced Consideration :
Meta-analysis of published data using cheminformatics tools (e.g., PubChem BioActivity Data) identifies outliers and establishes consensus bioactivity ranges .

How can computational chemistry guide the design of this compound analogs with improved properties?

Q. Methodology :

  • DFT Calculations : Predict thermodynamic stability, frontier molecular orbitals (HOMO/LUMO), and reaction pathways.
  • MD Simulations : Assess solubility and diffusion coefficients in biological matrices .
  • QSAR Models : Corrogate substituent effects (e.g., replacing fluorine with trifluoromethyl) on logP and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.